

The Discovery and Development of Balcinrenone: A Technical Overview

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Compound of Interest

Compound Name: *Balcinrenone*

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Abstract

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure (HF).^{[1][2][3]} Developed by AstraZeneca, **balcinrenone** exhibits a unique pharmacological profile, acting as a partial antagonist of the MR.^[4] This property is believed to confer cardio-renal protection comparable to existing steroidal MR antagonists, but with a potentially reduced risk of hyperkalemia.^{[4][5]} This technical guide provides a comprehensive overview of the discovery and development of **balcinrenone**, including its mechanism of action, preclinical pharmacology, clinical trial data, and key experimental methodologies.

Introduction: The Rationale for a Novel Mineralocorticoid Receptor Modulator

The mineralocorticoid receptor plays a crucial role in regulating fluid and electrolyte balance, primarily through the actions of aldosterone in the kidneys.^[1] However, overactivation of the MR in non-epithelial tissues is implicated in the pathophysiology of cardiovascular and renal diseases, promoting inflammation, fibrosis, and tissue damage.^{[6][7]} While steroidal MR antagonists like spironolactone and eplerenone have demonstrated clinical benefits in heart failure, their use can be limited by the risk of hyperkalemia.^[4] This has driven the search for

novel, non-steroidal MR modulators with an improved benefit-risk profile. **Balcinrenone** emerged from this research as a promising candidate with a distinct mechanism of action.^[6]

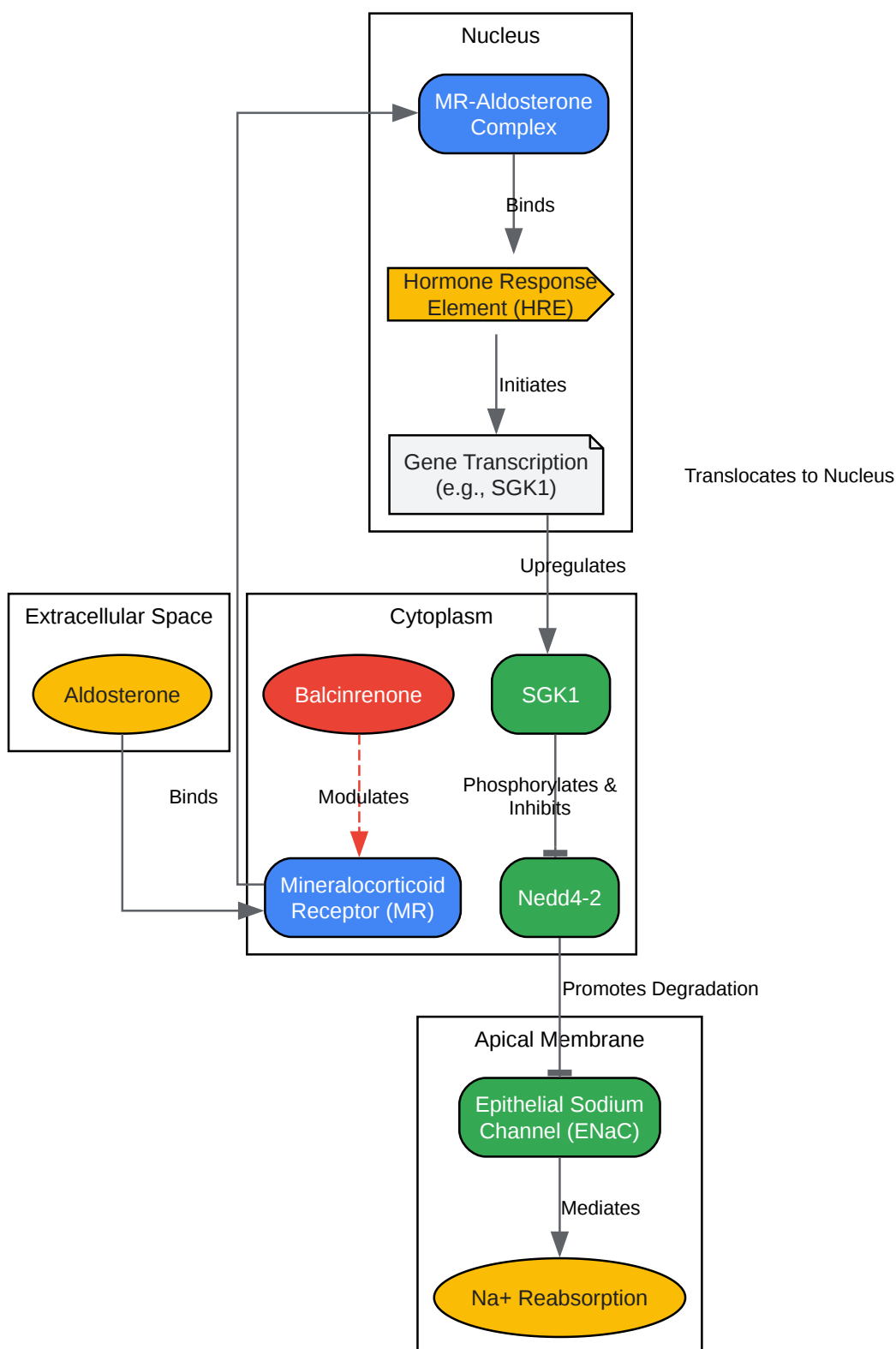
Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

Balcinrenone is a selective MR modulator that functions as a partial antagonist.^[4] Unlike full antagonists, **balcinrenone**'s interaction with the MR induces a unique conformational change in the receptor. This distinct conformation is thought to alter the recruitment of co-activator proteins to the receptor complex, leading to a differential modulation of downstream gene expression.^[4]

This selective modulation is hypothesized to separate the beneficial organ-protective effects from the adverse effects on electrolyte excretion.^[6] Preclinical studies have shown that while **balcinrenone** effectively blocks the detrimental effects of aldosterone in cardiovascular and renal tissues, it has minimal impact on the urinary sodium-to-potassium ratio, a key indicator of hyperkalemia risk.^[4]

Signaling Pathway

The binding of aldosterone to the mineralocorticoid receptor initiates a signaling cascade that influences gene transcription. In its inactive state, the MR resides in the cytoplasm. Upon aldosterone binding, it translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes such as serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits Nedd4-2, an E3 ubiquitin ligase that targets the epithelial sodium channel (ENaC) for degradation. This leads to increased ENaC abundance at the cell surface and subsequent sodium and water reabsorption. **Balcinrenone**, as a partial antagonist, modulates this pathway to reduce the downstream effects of aldosterone.



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Caption: Balcinrenone's Modulation of the Mineralocorticoid Receptor Signaling Pathway.

Preclinical Development

In Vitro Pharmacology

Balcinrenone's interaction with the mineralocorticoid receptor has been characterized through various in vitro assays.

Parameter	Balcinrenone (AZD9977)	Eplerenone	Reference
Human MR Binding Affinity (pKi)	7.5	-	[2]
Human MR Functional Antagonism (IC50)	0.28 μ M	0.34 μ M	[6]
Human MR % Antagonism	69% (Partial)	Full	[2]
Mouse MR Functional Antagonism (IC50)	0.08 μ M	-	[2]
Rat MR Functional Antagonism (IC50)	0.08 μ M	-	[2]
Glucocorticoid Receptor Binding (pKi)	5.4	-	[2]
Progesterone Receptor Binding (pKi)	4.6	-	[2]

Preclinical Efficacy

The efficacy of **balcinrenone** has been evaluated in several animal models of kidney disease. In a study of uni-nephrectomized rats receiving aldosterone and a high-salt diet, **balcinrenone** dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR).[2] Furthermore, in a mouse model of diabetic kidney disease, **balcinrenone** was shown to halt disease progression and reduce urine albumin excretion, with an apparent additive effect when co-administered with

enalapril.[2] These preclinical studies demonstrated that **balcinrenone** provides renal protection comparable to full MR antagonists.[8][9]

Clinical Development

Balcinrenone, often in combination with the SGLT2 inhibitor dapagliflozin, has been investigated in a series of clinical trials for chronic kidney disease and heart failure.[1]

Pharmacokinetics

Human pharmacokinetic studies have shown that **balcinrenone** is metabolized primarily via oxidation, with CYP3A4 being the main enzyme responsible.[3] The drug is eliminated through both urine (45.2%) and feces (48.9%).[3]

Parameter	Value	Reference
Apparent Clearance (CL/F)	9.39 L/h	[3]
Apparent Central Volume of Distribution (Vc/F)	23.4 L	[3]

Phase II Clinical Trials

This Phase IIb trial evaluated the efficacy and safety of **balcinrenone** in combination with dapagliflozin in patients with heart failure and chronic kidney disease.[5][10]

Baseline Characteristics of the MIRACLE Trial Population

Characteristic	Value
Number of Patients	133
Inclusion Criteria	Symptomatic HF, EF <60%, eGFR ≥30 to ≤60 ml/min/1.73 m ² , UACR ≥30 to <3000 mg/g
Treatments	Balcinrenone (15, 50, or 150 mg/day) + Dapagliflozin (10 mg/day) vs. Placebo + Dapagliflozin (10 mg/day)
Duration	12 weeks

Efficacy and Safety Results of the MIRACLE Trial

Outcome	Result	Reference
Primary Endpoint (UACR Reduction)	No significant difference between balcinrenone + dapagliflozin groups vs. dapagliflozin + placebo.	[5]
Serum Potassium	Possible dose-dependent increases.	[5]
eGFR	Reduced in the highest dose group.	[5]
Hyperkalemia Adverse Events	Led to discontinuation in 2 participants receiving balcinrenone + dapagliflozin and none in the placebo group.	[5]

This Phase IIb dose-finding study assessed the efficacy and safety of **balcinrenone** combined with dapagliflozin in patients with chronic kidney disease and albuminuria.[\[1\]](#)[\[2\]](#)[\[11\]](#)

Baseline Characteristics of the MIRO-CKD Trial Population[\[1\]](#)[\[11\]](#)

Characteristic	Value
Number of Patients	324
Mean Age (years)	64.6
Female (%)	34
Mean eGFR (mL/min/1.73 m ²)	42.2
Median UACR (mg/g)	365.5
Type 2 Diabetes Mellitus (%)	56.5
Receiving SGLT2i at Baseline (%)	56.2
Receiving RAASi at Baseline (%)	87.1

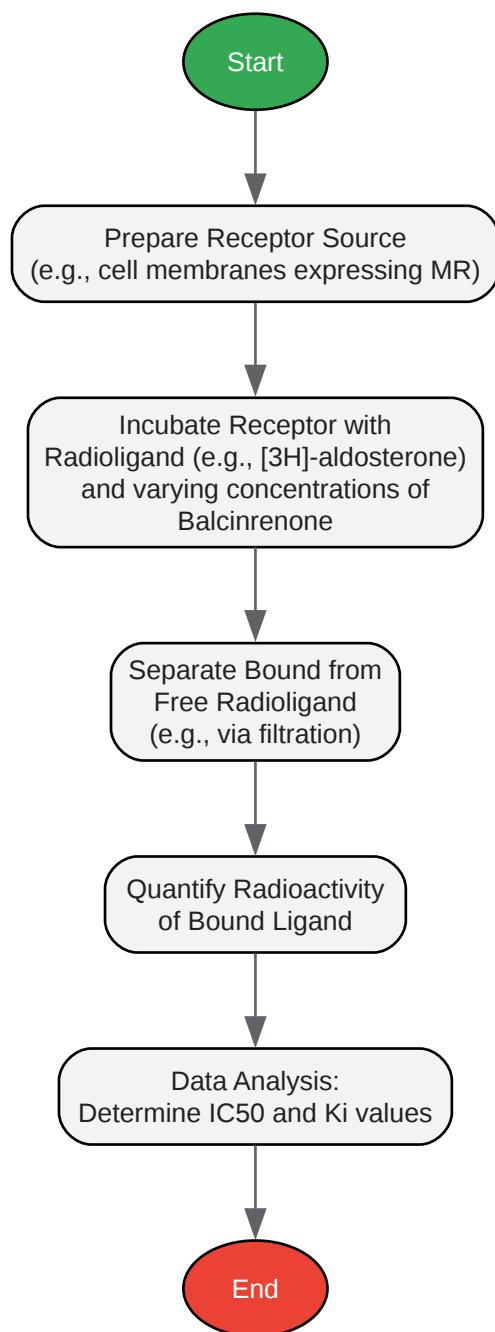
Efficacy and Safety Results of the MIRO-CKD Trial

Outcome	Balcinrenone 15 mg + Dapagliflozin 10 mg	Balcinrenone 40 mg + Dapagliflozin 10 mg	Dapagliflozin 10 mg + Placebo	Reference
Relative UACR Reduction vs. Dapagliflozin alone at Week 12	-22.8% (p=0.0038)	-32.8% (p<0.0001)	-	[12]
Investigator- Reported Hyperkalemia	6%	7%	5%	[12]

Experimental Protocols

Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.



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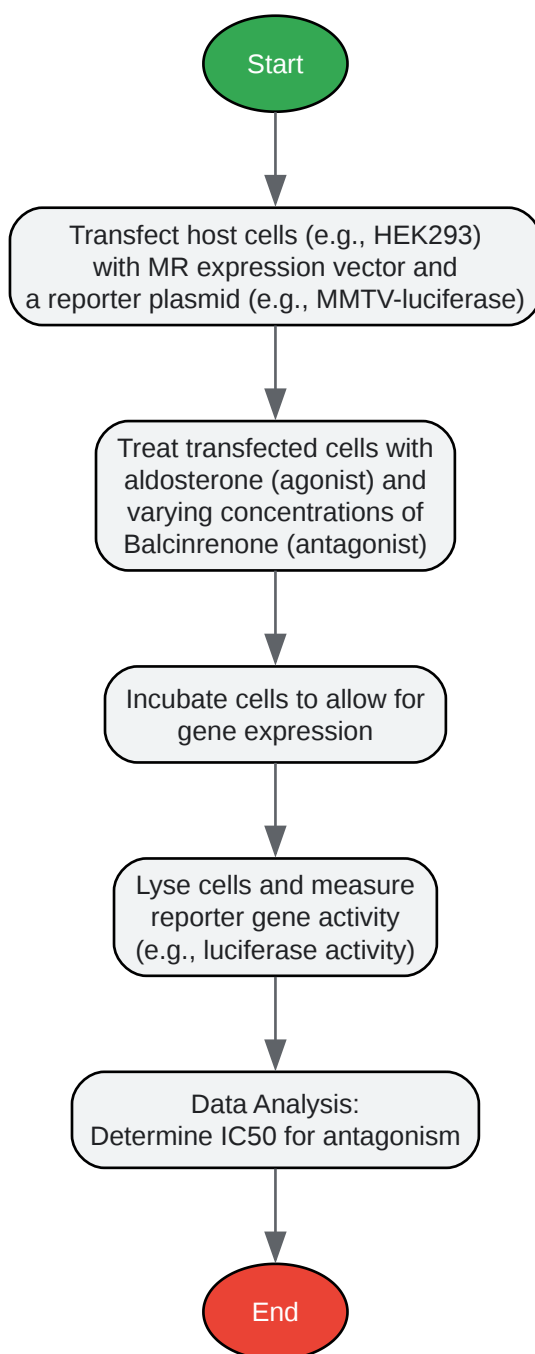
Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- **Receptor Preparation:** A source of mineralocorticoid receptors, such as cell membranes from a cell line overexpressing the human MR, is prepared.
- **Incubation:** The receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [^3H]-aldosterone) and a range of concentrations of the unlabeled test compound (**Balcinrenone**).
- **Separation:** After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.
- **Quantification:** The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibitory constant) can then be calculated from the IC_{50} value.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional activity of a compound on the mineralocorticoid receptor by quantifying the expression of a reporter gene.



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Caption: Workflow for a mineralocorticoid receptor reporter gene assay.

Methodology:

- **Cell Culture and Transfection:** A suitable host cell line (e.g., HEK293) is cultured and co-transfected with two plasmids: one containing the coding sequence for the human

mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs) for the MR.

- **Cell Treatment:** The transfected cells are then treated with a known MR agonist (e.g., aldosterone) to stimulate reporter gene expression, along with varying concentrations of the test compound (**Balcinrenone**) to assess its antagonistic activity.
- **Incubation:** The cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.
- **Assay:** The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.
- **Data Analysis:** The results are expressed as a percentage of the maximal response induced by the agonist alone. An IC₅₀ value is calculated to determine the concentration of the test compound that causes a 50% inhibition of the agonist-induced reporter gene activity.

Chemical Synthesis

The chemical synthesis of **Balcinrenone** (AZD9977) has been described, with various labeled versions prepared for preclinical and clinical studies. These include stable isotope labeled (²H and ¹³C), tritiated (³H), and carbon-14 (¹⁴C) labeled forms.^{[7][13]} The synthesis of the labeled compounds often involves a standard iodination-tritiodehalogenation approach or the introduction of labeled precursors at a late stage in the synthetic route.^[7]

Conclusion

Balcinrenone is a promising novel mineralocorticoid receptor modulator with a unique mechanism of action that distinguishes it from existing MR antagonists. Its development has been guided by a strong preclinical rationale and is now progressing through late-stage clinical trials. The data gathered so far suggest that **balcinrenone**, particularly in combination with dapagliflozin, has the potential to offer a new therapeutic option for patients with chronic kidney disease and heart failure, potentially with an improved safety profile regarding hyperkalemia. The ongoing and future clinical studies will be crucial in further defining the role of **balcinrenone** in the management of these complex and prevalent conditions.

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